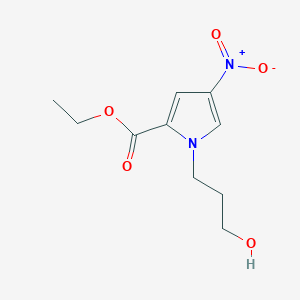
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of an ethyl ester group, a hydroxypropyl side chain, and a nitro group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by esterification and subsequent hydroxypropylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas or metal hydrides.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate has garnered interest in several scientific research domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate largely depends on its functional groups. The nitro group can participate in redox reactions, while the ester and hydroxypropyl groups can interact with various biological targets. These interactions may involve binding to enzymes, receptors, or other macromolecules, leading to specific biochemical effects.
Comparison with Similar Compounds
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-imidazole-2-carboxylate: Similar structure but with an imidazole ring.
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-3-carboxylate: Similar structure but with the ester group at a different position.
Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness: Ethyl 1-(3-hydroxypropyl)-4-nitro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and applied chemistry.
Properties
CAS No. |
374694-40-3 |
|---|---|
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
ethyl 1-(3-hydroxypropyl)-4-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O5/c1-2-17-10(14)9-6-8(12(15)16)7-11(9)4-3-5-13/h6-7,13H,2-5H2,1H3 |
InChI Key |
XAZODZRAKXZLMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1CCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















